H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe
Overview
Description
“H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is a polypeptide that is commonly used as a biochemical reaction reagent . It is a good substrate for pepsin and is also cleaved by cathepsin D .
Molecular Structure Analysis
The molecular weight of “H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is 931.02 . The sum formula is C₄₈H₅₄N₁₀O₁₀ . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis
“H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” can be hydrolyzed by Pepsin . It yields two peptides of four amino acids each when hydrolyzed by Pepsin . The peptides (product) and undigested starting peptide (substrate) can be separated on a reversed-phase column .Physical And Chemical Properties Analysis
The storage temperature for “H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe” is less than -15°C . No additional physical or chemical properties were found in the search results.Scientific Research Applications
Enzyme Activity and Specificity
- Cathepsins H and B Specificity : Research by Azarian et al. (1987) and A. Azarian, G. L. Agatian, A. A. Galoian (1987) showed that p-nitroanilides of amino acids and peptides, similar in structure to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe, were used to study the specificity of cathepsins H and B. These enzymes, found in the human and bovine brain, showed varied specific activities depending on the substrate.
Peptide Synthesis and Stability
- Chymosin and Pepsin Assays : A study by Salesse & Garnier (1976) explored the use of a peptide similar to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe in chymosin and pepsin assays. This study highlights the potential application of such peptides in the study of enzyme kinetics and protein digestion processes.
Transporter Studies
- Renal Brush-Border Membrane Vesicles : Research by Tiruppathì, Ganapathy, & Leibach (1990) utilized peptides similar in structure to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe to investigate the interaction between dipeptides and tripeptides for transport into renal brush-border membrane vesicles. This suggests possible applications in studying peptide transport mechanisms in kidney function.
Photocatalytic Studies
- Photocatalytic Hydrogen Evolution : In the context of photocatalytic hydrogen evolution (PHE), Si et al. (2019) conducted research that, while not directly related to H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe, provides insight into the broader field of photocatalytic activities where similar compounds might have relevance.
properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N10O10/c1-30(43(60)57-41(48(65)68-2)25-33-16-10-5-11-17-33)53-45(62)38(23-32-14-8-4-9-15-32)55-46(63)39(24-34-18-20-36(21-19-34)58(66)67)56-47(64)40(26-35-27-50-29-52-35)54-42(59)28-51-44(61)37(49)22-31-12-6-3-7-13-31/h3-21,27,29-30,37-41H,22-26,28,49H2,1-2H3,(H,50,52)(H,51,61)(H,53,62)(H,54,59)(H,55,63)(H,56,64)(H,57,60)/t30-,37-,38-,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPHHBMTKEMRD-IDNKWEKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658528 | |
Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
931.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Phe-Gly-His-p-nitro-Phe-Phe-Ala-Phe-OMe | |
CAS RN |
50572-79-7 | |
Record name | Methyl L-phenylalanylglycyl-L-histidyl-4-nitro-L-phenylalanyl-L-phenylalanyl-L-alanyl-L-phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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